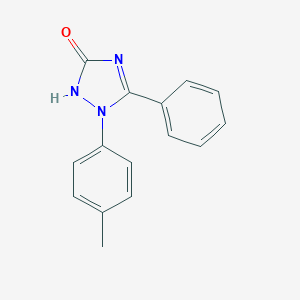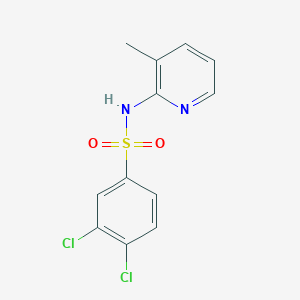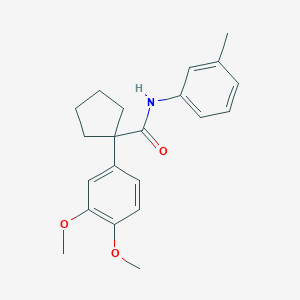
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline can be achieved through several methods. One common approach involves the reaction of 3-bromoquinoline with trichloromethylating agents under specific conditions. For instance, the reaction can be carried out using trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced trichloromethyl groups. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trichloromethyl)-1,2-dihydro-3-chloro-1-ethylquinoline
- 2-(Trichloromethyl)-1,2-dihydro-3-iodo-1-ethylquinoline
- 2-(Trichloromethyl)-1,2-dihydro-3-fluoro-1-ethylquinoline
Uniqueness
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline is unique due to the presence of both trichloromethyl and bromo groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromo group, in particular, can enhance the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H11BrCl3N |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
3-bromo-1-ethyl-2-(trichloromethyl)-2H-quinoline |
InChI |
InChI=1S/C12H11BrCl3N/c1-2-17-10-6-4-3-5-8(10)7-9(13)11(17)12(14,15)16/h3-7,11H,2H2,1H3 |
Clé InChI |
WXERFTVXNVKWMZ-UHFFFAOYSA-N |
SMILES |
CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl |
SMILES canonique |
CCN1C(C(=CC2=CC=CC=C21)Br)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)




![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)
![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)


![5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
![N-[4-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)phenyl]acetamide](/img/structure/B214965.png)

